molecular formula C7H9F5O B2535734 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol CAS No. 2002872-37-7

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol

Cat. No.: B2535734
CAS No.: 2002872-37-7
M. Wt: 204.14
InChI Key: BIMXELWCTXCTQH-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol: is a fluorinated organic compound with the molecular formula C7H9F5O . This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclohexane ring, along with a hydroxyl group. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol typically involves the fluorination of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its structural similarity to biologically active molecules allows researchers to investigate its interactions with enzymes and receptors .

Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to enzymes and receptors, leading to altered biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .

Comparison with Similar Compounds

  • 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol
  • 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride

Comparison: Compared to similar compounds, 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclohexane ring. This unique combination of fluorinated groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F5O/c8-6(9)3-1-5(13,2-4-6)7(10,11)12/h13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMXELWCTXCTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C(F)(F)F)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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